molecular formula C45H60ClN7O9S B14795407 Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-

Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)-

Cat. No.: B14795407
M. Wt: 910.5 g/mol
InChI Key: OTXAMWFYPMNDME-MNCZITBXSA-N
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Description

Cyclopropanecarboxylic acid, N-[[(1a,3b,5a)-bicyclo[3.1.0]hex-3-yloxy]carbonyl]-3-methyl-L-valyl-(4R)-4-[[8-chloro-2-[2-[(1-methylethyl)amino]-4-thiazolyl]-7-[2-(4-morpholinyl)ethoxy]-4-quinolinyl]oxy]-L-prolyl-1-amino-2-ethyl-, (1R,2R)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups and stereocenters, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of cyclopropanecarboxylic acid derivatives, coupling reactions to introduce the bicyclo[3.1.0]hexane moiety, and further functionalization to incorporate the quinoline, thiazole, and morpholine groups. Each step would require specific reagents, catalysts, and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, including its mechanism of action, efficacy, and safety in treating various diseases.

Industry

In industry, it might be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. This interaction could modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid derivatives
  • Bicyclo[3.1.0]hexane derivatives
  • Quinoline derivatives
  • Thiazole derivatives
  • Morpholine derivatives

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity can result in unique chemical and biological properties, making it a valuable subject for scientific research.

Properties

Molecular Formula

C45H60ClN7O9S

Molecular Weight

910.5 g/mol

IUPAC Name

(1R)-1-[[1-[2-(3-bicyclo[3.1.0]hexanyloxycarbonylamino)-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25?,26?,27?,28?,29?,33?,38?,45-/m1/s1

InChI Key

OTXAMWFYPMNDME-MNCZITBXSA-N

Isomeric SMILES

CCC1C[C@@]1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C

Canonical SMILES

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C

Origin of Product

United States

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